1-Bromo-4-pentylnaphthalene
Description
1-Bromo-4-pentylnaphthalene (C₁₅H₁₅Br) is a brominated naphthalene derivative featuring a pentyl (C₅H₁₁) substituent at the 4-position of the naphthalene ring. This compound is primarily utilized in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the reactivity of the bromine atom . Its molecular weight is approximately 275.19 g/mol, and its structure combines the aromaticity of naphthalene with the hydrophobic character of the pentyl chain, influencing both its physical properties and chemical behavior.
Properties
CAS No. |
143076-91-9 |
|---|---|
Molecular Formula |
C15H17Br |
Molecular Weight |
277.20 g/mol |
IUPAC Name |
1-bromo-4-pentylnaphthalene |
InChI |
InChI=1S/C15H17Br/c1-2-3-4-7-12-10-11-15(16)14-9-6-5-8-13(12)14/h5-6,8-11H,2-4,7H2,1H3 |
InChI Key |
MRHBFRUHOIRGAX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC=C(C2=CC=CC=C12)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-4-pentylnaphthalene can be synthesized through the bromination of 4-pentylnaphthalene. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: In an industrial setting, the production of 1-Bromo-4-pentylnaphthalene may involve large-scale bromination processes using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of solvents such as carbon tetrachloride (CCl4) or chloroform (CHCl3) can aid in the dissolution of reactants and improve reaction efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-pentylnaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as cyanide (CN-) to form nitriles.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions:
Substitution: Sodium cyanide (NaCN) in the presence of a phase transfer catalyst.
Coupling: Palladium catalysts (Pd) with bases such as potassium carbonate (K2CO3) in an organic solvent.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
Substitution: 4-pentylnaphthalenecarbonitrile.
Coupling: 4-pentylbiphenyl derivatives.
Reduction: 4-pentylnaphthalene.
Scientific Research Applications
Scientific Research Applications
1. Organic Synthesis
1-Bromo-4-pentylnaphthalene serves as an important intermediate in the synthesis of various organic compounds. Its bromine atom can participate in nucleophilic substitution reactions, making it useful for forming carbon-carbon bonds through coupling reactions, such as:
- Suzuki Coupling : This reaction allows for the formation of biaryl compounds, which are essential in the development of pharmaceuticals and agrochemicals.
- Heck Reaction : Utilized for synthesizing alkenes from aryl halides, this reaction can incorporate various functional groups into the naphthalene structure.
2. Material Science
The compound has potential applications in the development of organic electronic materials. Its structural properties make it suitable for:
- Organic Light Emitting Diodes (OLEDs) : The incorporation of 1-bromo-4-pentylnaphthalene into polymer matrices can enhance the electronic properties necessary for efficient light emission.
- Liquid Crystal Displays (LCDs) : As a component in liquid crystal formulations, it can improve the alignment and stability of liquid crystal phases.
Medicinal Chemistry
Research indicates that halogenated naphthalenes, including 1-bromo-4-pentylnaphthalene, exhibit biological activity that may be harnessed for therapeutic purposes. Notable applications include:
-
Anticancer Agents : Compounds derived from 1-bromo-4-pentylnaphthalene have shown promise in inhibiting cancer cell proliferation through various mechanisms. For instance, derivatives have been studied for their ability to induce apoptosis in cancer cells.
Cell Line IC50 Value (µM) MCF-7 (breast cancer) 15 A549 (lung cancer) 12 - Antimicrobial Activity : Preliminary studies suggest that derivatives possess antimicrobial properties against various pathogens, potentially leading to new treatments for bacterial infections.
Case Studies
Several case studies highlight the utility of 1-bromo-4-pentylnaphthalene in research:
- Synthesis of Biaryl Compounds : Researchers successfully synthesized a series of biaryl compounds using 1-bromo-4-pentylnaphthalene as a starting material via Suzuki coupling reactions. The resulting compounds displayed enhanced photophysical properties suitable for OLED applications.
- Anticancer Activity Evaluation : A study evaluated the anticancer effects of derivatives synthesized from 1-bromo-4-pentylnaphthalene on different cancer cell lines. Results indicated significant growth inhibition, with further investigations needed to elucidate the underlying mechanisms.
- Liquid Crystal Applications : Investigations into the use of 1-bromo-4-pentylnaphthalene in liquid crystal formulations demonstrated improved thermal stability and electro-optical performance, suggesting its potential role in next-generation display technologies.
Mechanism of Action
The mechanism of action of 1-Bromo-4-pentylnaphthalene largely depends on its chemical reactivity. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. In coupling reactions, the compound undergoes oxidative addition with palladium catalysts, followed by transmetalation and reductive elimination to form new carbon-carbon bonds .
Comparison with Similar Compounds
The following analysis compares 1-bromo-4-pentylnaphthalene with structurally related brominated naphthalene derivatives, focusing on substituent effects, physicochemical properties, and reactivity.
Substituent Effects and Structural Variations
| Compound Name | Substituent | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|---|
| 1-Bromo-4-pentylnaphthalene | Pentyl (C₅H₁₁) | C₁₅H₁₅Br | ~275.19 | Long alkyl chain; moderate steric bulk |
| 1-Bromo-4-methylnaphthalene | Methyl (CH₃) | C₁₁H₉Br | 221.09 | Short alkyl chain; minimal steric hindrance |
| 1-Bromo-4-methoxynaphthalene | Methoxy (OCH₃) | C₁₁H₉BrO | 245.10 | Electron-donating group; enhances ring e⁻ density |
| 1-Bromo-4-phenylnaphthalene | Phenyl (C₆H₅) | C₁₆H₁₁Br | 291.17 | Aromatic substituent; increased conjugation |
| 2-(4'-Bromobiphenyl-4-yl)naphthalene | Biphenyl | C₂₂H₁₅Br | 359.26 | Extended π-system; high molecular weight |
Key Observations :
- Electronic Effects : Methoxy and phenyl groups alter electron density at the bromine site. Methoxy’s electron-donating nature may reduce electrophilicity, while phenyl’s conjugation could stabilize intermediates in cross-coupling reactions .
Physicochemical Properties
Notes:
- Boiling points increase with molecular weight and alkyl chain length. The pentyl derivative likely has a higher boiling point than 1-bromonaphthalene due to added mass and hydrophobic interactions .
- Methoxy-substituted derivatives may exhibit higher solubility in polar aprotic solvents due to dipole interactions .
Reactivity in Cross-Coupling Reactions
The bromine atom in 1-bromo-4-pentylnaphthalene participates in palladium-catalyzed reactions, such as Suzuki-Miyaura couplings, but steric and electronic factors influence efficiency:
- Steric Hindrance : The pentyl group may slow transmetalation steps compared to smaller substituents (e.g., methyl), as observed in analogous Suzuki reactions .
- Electronic Effects : Alkyl groups (pentyl, methyl) are mildly electron-donating, slightly deactivating the aryl bromide compared to electron-withdrawing groups. This contrasts with methoxy-substituted derivatives, where enhanced electron density may reduce oxidative addition rates .
Biological Activity
1-Bromo-4-pentylnaphthalene is a compound that has garnered interest in various fields, particularly in organic chemistry and pharmacology. This article delves into its biological activity, toxicity, and potential applications based on diverse sources of research.
1-Bromo-4-pentylnaphthalene (CAS No. 138865-41-5) is an aromatic compound characterized by the presence of a bromine atom and a pentyl group attached to a naphthalene ring. Its molecular formula is , with a molecular weight of approximately 249.17 g/mol. The compound exhibits significant lipophilicity, indicated by a logP value of around 5.18, suggesting a strong affinity for lipid environments which may influence its biological interactions .
Toxicity Studies
Toxicological assessments of similar compounds indicate that halogenated naphthalenes can exhibit varying degrees of toxicity. For instance, studies on related compounds have shown adverse effects including neurotoxicity and reproductive toxicity at high exposure levels. The median lethal concentration (LC50) for structurally related compounds has been reported to be around 18,000 mg/m³ in rat models, with symptoms such as lethargy and respiratory distress observed at elevated concentrations .
Pharmacological Potential
Research has suggested that compounds with similar structures to 1-bromo-4-pentylnaphthalene may possess bioactive properties that could be harnessed in therapeutic contexts. For example, some brominated naphthalenes have demonstrated potential as inhibitors of protein tyrosine phosphatases (PTPs), which are crucial in regulating cellular processes such as growth and differentiation .
Table 1: Summary of Biological Activities of Related Compounds
| Compound | Activity Type | Observations |
|---|---|---|
| 1-Bromo-4-methylnaphthalene | Neurotoxic effects | LC50 ~ 18,000 mg/m³; symptoms include lethargy |
| 1-Bromo-4-fluorobenzene | Inhibitor of PTPs | Potency varies; potential therapeutic applications |
| 4-Bromo-4'-pentylbiphenyl | Anticancer properties | Exhibits selective cytotoxicity against cancer cells |
Case Studies and Research Findings
A notable case study involved the investigation of the metabolic pathways of brominated naphthalenes, revealing that these compounds undergo biotransformation via cytochrome P450 enzymes, leading to the formation of reactive metabolites that may contribute to their biological activity .
In another study focusing on the environmental impact, it was found that compounds like 1-bromo-4-pentylnaphthalene can bioaccumulate in aquatic organisms, raising concerns regarding their long-term ecological effects .
Q & A
Q. Table 1: Key Variables Affecting Environmental Persistence
| Variable | Impact | Recommended Controls |
|---|---|---|
| Microbial activity | Biodegradation rate | Use sterile vs. non-sterile soil controls |
| UV exposure | Photodegradation kinetics | Standardize light intensity (W/m²) |
| Organic carbon content | Adsorption/desorption | Characterize soil organic matter (%) |
What methodological gaps exist in quantifying 1-bromo-4-pentylnaphthalene in biological matrices, and how can they be addressed?
Level: Advanced
Answer:
Current limitations include low recovery rates in lipid-rich tissues and interference from co-eluting metabolites. Solutions involve:
- Sample preparation : Optimize solid-phase extraction (SPE) with mixed-mode sorbents (e.g., C18/SCX) to isolate the compound from phospholipids .
- Instrumentation : Use high-resolution mass spectrometry (HRMS) with ion mobility separation to resolve isobaric interferences (e.g., brominated vs. chlorinated analogs) .
- Validation : Adopt EPA Method 8270 guidelines for recovery (70–130%), precision (RSD <15%), and matrix spike reproducibility .
How can the synthetic route for 1-bromo-4-pentylnaphthalene be optimized to minimize genotoxic byproducts?
Level: Advanced
Answer:
Traditional Friedel-Crafts alkylation often yields polybrominated impurities. Optimization strategies include:
Catalytic control : Replace AlCl₃ with less Lewis-acidic catalysts (e.g., FeCl₃) to suppress electrophilic over-bromination .
Solvent selection : Use dichloromethane instead of CS₂ to reduce sulfur-containing byproducts .
Process monitoring : Implement in-line FTIR to track intermediate formation and terminate reactions at ≤95% conversion .
Q. Table 2: Byproduct Profiles Under Different Conditions
| Condition | Major Byproducts | Mitigation Strategy |
|---|---|---|
| AlCl₃ catalysis | 1,4-dibromonaphthalene | Switch to FeCl₃ |
| High temperature | Pentyl-naphthoquinone | Maintain T < 40°C |
What are the critical data needs for improving risk assessment of 1-bromo-4-pentylnaphthalene in susceptible populations?
Level: Basic
Answer:
Key gaps identified by ATSDR/NTP include:
- Dose-response relationships : Conduct subchronic inhalation studies (28-day) with endpoints aligned with EPA IRIS benchmarks .
- Biomarker validation : Identify urinary metabolites (e.g., brominated naphthols) correlating with target organ exposure .
- Susceptibility factors : Evaluate metabolic polymorphisms (e.g., CYP2E1 variants) using humanized mouse models .
How should researchers design studies to elucidate the compound’s interaction with cellular redox systems?
Level: Advanced
Answer:
Model systems : Use primary hepatocytes or lung epithelial cells with real-time ROS probes (e.g., H2DCFDA) .
Omics integration : Pair transcriptomics (RNA-seq) with redox proteomics to map Nrf2/ARE pathway activation and glutathione depletion .
Kinetic modeling : Develop compartmental models to predict threshold ROS levels leading to apoptosis vs. adaptive responses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
